
(2R)-2-Hydroxy-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Hydroxy-3-methylpentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-oxopentanoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric purity.
Another synthetic route involves the use of enzymatic methods, where specific enzymes catalyze the reduction of 3-methyl-2-oxopentanoic acid to this compound. This method is advantageous due to its high selectivity and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. These biocatalysts, such as specific strains of bacteria or yeast, are engineered to produce the compound efficiently. The process typically includes fermentation, followed by extraction and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-2-oxopentanoic acid or 3-methylpentanoic acid.
Reduction: 2-Hydroxy-3-methylpentanol or 3-methylpentanol.
Substitution: 2-Chloro-3-methylpentanoic acid or 2-amino-3-methylpentanoic acid.
Scientific Research Applications
(2R)-2-Hydroxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, which catalyze its conversion into other biologically active compounds. These interactions can influence metabolic pathways and cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Hydroxy-3-methylbutanoic acid
- (2R)-2-Hydroxy-3-methylhexanoic acid
- (2R)-2-Hydroxy-3-methylpropanoic acid
Uniqueness
(2R)-2-Hydroxy-3-methylpentanoic acid is unique due to its specific structure and chiral properties. Its distinct configuration allows it to interact selectively with biological molecules, making it valuable in various research and industrial applications. Compared to similar compounds, it offers unique reactivity and selectivity, which can be leveraged in the synthesis of complex molecules and the study of biochemical processes.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4?,5-/m1/s1 |
InChI Key |
RILPIWOPNGRASR-BRJRFNKRSA-N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)O)O |
Canonical SMILES |
CCC(C)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



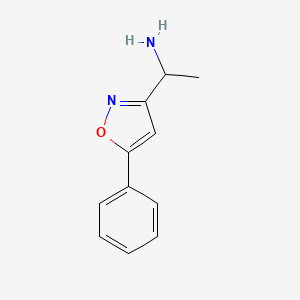

![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
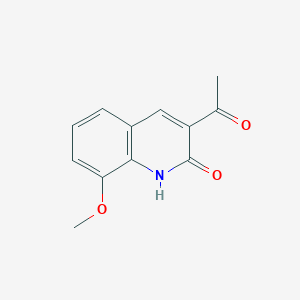


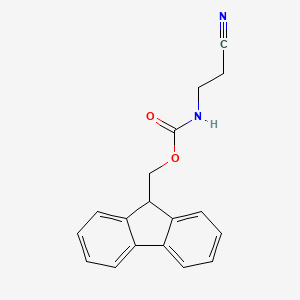
![1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13128560.png)
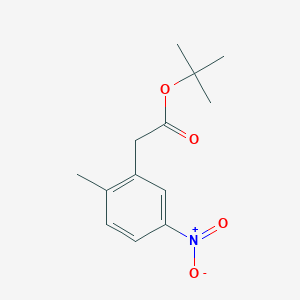

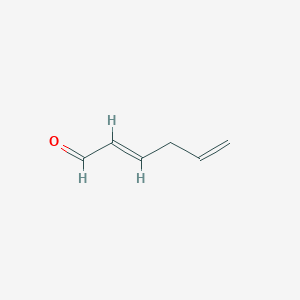
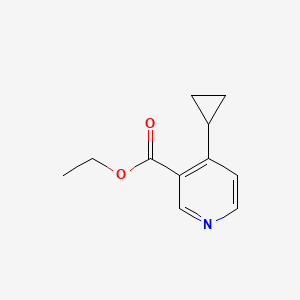
![[3-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B13128594.png)
